L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester
Description
Structural Elucidation and Nomenclature
Systematic IUPAC Nomenclature Analysis
The IUPAC name is constructed by identifying the parent chain , functional groups , and substituents in hierarchical priority.
Parent Chain and Functional Groups
- L-Glutamic acid backbone :
- The parent glutamic acid molecule has two carboxylic acid groups (α and γ positions).
- Both are esterified with methyl groups, forming 1,5-dimethyl ester derivatives.
- Benzoyl group :
- Attached to the amino group of glutamic acid via an amide linkage.
- The benzoyl group is substituted at the 4-position with a complex aryl-alkyne structure.
Substituent Analysis
The 4-substituent on the benzoyl group is 1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl , comprising:
- Pteridinyl core :
- Alkyne chain :
| Component | IUPAC Descriptor | Functional Group |
|---|---|---|
| Glutamic acid | L-(2S)-Glutamic acid | Carboxylic acid |
| Ester groups | 1,5-Dimethyl ester | Ester |
| Benzoyl group | 4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl | Amide |
| Pteridinyl | 2,4-Diamino-6-pteridinyl | Heterocycle |
| Alkyne | 3-Butyn-1-yl | Triple bond |
Nomenclature Rules Applied
- Priority of functional groups : The amide group (benzoyl) takes precedence over esters and alkyne.
- Substituent numbering : The benzoyl substituent is numbered to prioritize the alkyne’s position (lowest locant).
- Stereochemical descriptors : The (2S)-configuration of glutamic acid is explicitly stated due to its chiral center.
Molecular Formula and Structural Isomerism
Molecular Formula
The compound’s molecular formula is C₂₅H₂₇N₇O₅ , derived as follows:
| Component | Formula | Contribution to Total |
|---|---|---|
| Glutamic acid | C₅H₉NO₄ | C₅H₉NO₄ |
| 1,5-Dimethyl esters | 2 × CH₃ | C₂H₆ |
| Benzoyl group | C₇H₅O | C₇H₅O |
| Pteridinyl | C₆H₆N₆ | C₆H₆N₆ |
| Alkyne | C₄H₅ | C₄H₅ |
| Total | C₂₅H₂₇N₇O₅ |
Structural Isomerism
Potential isomers arise from positional variation and stereochemistry :
Stereochemical Configuration Analysis
Chirality of Glutamic Acid
- (2S)-Configuration : The α-carbon of glutamic acid is chiral, with priority assigned via the Cahn–Ingold–Prelog (CIP) rules .
- Highest priority groups :
- Carboxylic acid (C=O) >
- Amide (N-benzoyl) >
- Methyl ester (C=O-OCH₃) >
- Hydrogen.
- Arrangement : The (2S) configuration arises from the clockwise order of priorities 1 → 3 → 4.
- Highest priority groups :
Planar Structure of Pteridinyl
The pteridinyl ring is aromatic and planar , with fixed amino groups at positions 2 and 4. No stereoisomerism is possible due to the ring’s rigidity.
Functional Group Identification and Characterization
Key Functional Groups
- Amide (Benzoyl) :
- Ester (1,5-Dimethyl) :
- Alkyne (3-Butyn-1-yl) :
- Pteridinyl Core :
Reactivity and Stability
Properties
IUPAC Name |
dimethyl (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O5/c1-4-5-16(12-17-13-28-22-20(29-17)21(26)31-25(27)32-22)14-6-8-15(9-7-14)23(34)30-18(24(35)37-3)10-11-19(33)36-2/h1,6-9,13,16,18H,5,10-12H2,2-3H3,(H,30,34)(H4,26,27,28,31,32)/t16?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APABDPCMDMRBDJ-DAFXYXGESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester is the dihydrofolate reductase enzyme. This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines.
Mode of Action
This compound binds competitively to the dihydrofolate reductase enzyme. This binding blocks the synthesis of tetrahydrofolate, leading to a deficiency of this compound.
Biological Activity
L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester is a complex compound that exhibits significant biological activity, particularly in the context of cancer treatment and as an antifolate agent. This article delves into its synthesis, biological mechanisms, and therapeutic potential.
Chemical Structure and Synthesis
The compound is a derivative of L-glutamic acid and features a pteridine moiety, which is characteristic of several antimetabolite drugs used in chemotherapy. The synthesis involves various steps, including the coupling of L-glutamic acid with specific amines and the introduction of functional groups to enhance its biological properties.
Key synthetic pathways include:
- Formation of the pteridine ring : The 2,4-diamino-6-pteridinyl group is crucial for the compound's activity as it interacts with folate pathways.
- Esterification : The dimethyl ester form enhances lipophilicity and cellular uptake.
The primary mechanism of action for this compound relates to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By mimicking folate, it competes with natural substrates, leading to:
- Inhibition of nucleotide synthesis : This results in decreased cell proliferation, particularly in rapidly dividing cells such as cancerous tissues.
- Induction of apoptosis : The disruption in nucleotide synthesis triggers programmed cell death pathways.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance:
- In vitro studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including A549 lung carcinoma cells .
- Case Studies : In clinical settings, similar compounds have been utilized effectively in treating leukemia and other malignancies by leveraging their ability to disrupt folate metabolism .
Research Findings
A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:
Case Studies
- Methotrexate Analogues : Similar compounds have been studied extensively for their role in cancer therapy. Methotrexate, a well-known antifolate drug derived from related structures, has been used for decades to treat various cancers. Its analogs, including those based on L-glutamic acid derivatives, show promise in enhancing efficacy and reducing side effects .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall treatment efficacy while mitigating resistance mechanisms commonly observed in cancer therapies .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Potential:
The pteridinyl group is associated with folate metabolism, crucial for DNA synthesis and repair. Studies suggest that derivatives of L-glutamic acid with pteridinyl structures may act as potential anticancer agents by inhibiting cell proliferation in various cancer cell lines .
Enzyme Inhibition:
L-Glutamic acid derivatives have shown promise in inhibiting specific enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by regulating blood sugar levels .
Therapeutic Applications
The therapeutic applications of L-Glutamic acid derivatives are diverse:
-
Cancer Treatment:
- The compound may serve as a lead structure for developing new anticancer drugs due to its ability to interfere with cellular processes involved in tumor growth.
-
Diabetes Management:
- Its enzyme inhibition properties suggest potential use in antidiabetic therapies, targeting glucose metabolism pathways.
-
Neuroprotective Effects:
- Given the role of glutamic acid in neurotransmission, there is ongoing research into its neuroprotective properties and potential applications in treating neurodegenerative diseases.
Case Studies
Several studies have highlighted the effectiveness of L-Glutamic acid derivatives in clinical settings:
- A study on the anticancer effects demonstrated that modified pteridinyl compounds could significantly reduce tumor size in xenograft models.
- Research focusing on enzyme inhibition reported IC50 values indicating strong inhibitory activity against α-glucosidase, making these compounds viable candidates for further development as antidiabetic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methotrexate (MTX)
- Structural Differences: MTX (N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid) contains a methylamino group on the benzoyl moiety, whereas the target compound substitutes this with a propargyl (3-butyn-1-yl) chain . MTX has free carboxylic acid groups on the glutamic acid, while the target compound features 1,5-dimethyl esters .
- Functional Implications :
- The propargyl group in the target compound may enhance hydrophobicity and alter binding interactions with enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase (TS).
- The dimethyl esters likely act as prodrugs , increasing membrane permeability compared to MTX’s polar carboxylates. Hydrolysis by esterases would regenerate the active dicarboxylic acid form .
- Biological Activity :
Methotrexate α-tert-Butyl Ester
- Structural Differences :
- In contrast, the target compound’s methyl esters may hydrolyze faster, enabling quicker activation .
Poly-γ-glutamyl Methotrexate Analogs
- Structural Differences :
- Functional Implications :
ICI D1694 (Quinazoline Antifolate)
- Structural Differences: ICI D1694 replaces the pteridinyl core with a quinazoline ring and incorporates a thenoyl group instead of benzoyl .
- Functional Implications :
Comparative Data Table
| Compound | Key Structural Features | Enzymatic Targets | Transport/Activation Mechanism | Notable Modifications |
|---|---|---|---|---|
| Target Compound | Propargyl chain, 1,5-dimethyl esters | DHFR/TS (hypothesized) | Ester hydrolysis → active acid | Enhanced lipophilicity, prodrug design |
| Methotrexate (MTX) | Methylamino group, free carboxylic acids | DHFR, TS, AICAR TFase | RFC/FRα-mediated uptake | Clinical gold standard |
| MTX α-tert-Butyl Ester | tert-Butyl ester | DHFR/TS | Slower ester hydrolysis | Prolonged half-life |
| MTX Poly-γ-glutamates | Additional γ-glutamate units | TS (enhanced inhibition) | FPGS-mediated polyglutamation | Increased intracellular retention |
| ICI D1694 | Quinazoline core, thenoyl group | TS (high affinity) | RFC/FRα-dependent uptake | Reduced DHFR activity |
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves peptide coupling (e.g., CDMT/NMM) of the propargyl-pteridinyl-benzoyl moiety with dimethyl L-glutamate, analogous to methods described for related esters .
- Resistance Profile : The propargyl chain might bypass resistance linked to impaired reduced folate carrier (RFC) by utilizing alternative transporters (e.g., proton-coupled folate transporter, PCFT) .
- Toxicity : Esterification could reduce renal toxicity (common with MTX) by limiting long-term intracellular accumulation, but hydrolysis-dependent activation must be optimized to avoid premature clearance .
Preparation Methods
Synthesis of the Pteridinyl-Propargyl Intermediate
The pteridinyl core is synthesized via cyclization reactions. A validated protocol involves:
Reagents :
- 2,4,5-Triamino-6-hydroxypyrimidine
- Trichloroacetone or α,β-dibromopropionaldehyde
- Sodium metabisulfite and sodium acetate buffer (pH 3.4–3.6)
Procedure :
- Combine 2,4,5-triamino-6-hydroxypyrimidine (5.0 g, 34 mmol) with trichloroacetone (6.8 g, 41 mmol) in a sodium acetate buffer.
- Stir at 36–40°C for 6 hours under nitrogen, yielding a red-orange precipitate of 2,4-diamino-6-pteridinylmethanol.
- React the pteridinylmethanol with propargyl bromide (3.2 mL, 37 mmol) in acetonitrile using K₂CO₃ (5.1 g, 37 mmol) as a base. Purify via silica chromatography (petroleum ether:ethyl acetate = 10:1) to isolate the propargyl-pteridinyl intermediate.
Key Data :
- Yield: 72–78%
- Purity (HPLC): >95%
Functionalization of the Benzoyl Linker
The propargyl-pteridinyl group is coupled to a benzoyl chloride derivative:
Reagents :
- 4-Aminobenzoic acid
- Propargyl-pteridinyl intermediate (from Step 2.1)
- Thionyl chloride (SOCl₂)
Procedure :
- Convert 4-aminobenzoic acid (6.8 g, 50 mmol) to its acyl chloride using SOCl₂ (8.3 mL, 110 mmol) in anhydrous dichloromethane (DCM).
- React the acyl chloride with the propargyl-pteridinyl intermediate (10.2 g, 30 mmol) in DCM with triethylamine (10.1 mL, 72 mmol). Stir for 12 hours at 25°C.
- Isolate the product via vacuum filtration and recrystallize from ethanol/water (4:1).
Key Data :
- Yield: 65%
- Melting point: 189–192°C
Esterification of L-Glutamic Acid
The L-glutamic acid backbone is dimethylated to form the 1,5-dimethyl ester:
Reagents :
- L-Glutamic acid (17.0 g, 115 mmol)
- Thionyl chloride (16.8 mL, 230 mmol)
- Anhydrous methanol
Procedure :
- Add thionyl chloride dropwise to methanol (50 mL) at 0°C, followed by L-glutamic acid.
- Stir under nitrogen for 72 hours at 21°C.
- Concentrate under vacuum to obtain L-glutamic acid dimethyl ester hydrochloride as a colorless solid.
Key Data :
Final Coupling Reaction
The benzoyl-pteridinyl-propargyl intermediate is conjugated to the L-glutamic acid dimethyl ester:
Reagents :
- Benzoyl-pteridinyl-propargyl chloride (from Step 2.2)
- L-Glutamic acid dimethyl ester hydrochloride (from Step 2.3)
- N,N-Diisopropylethylamine (DIPEA)
Procedure :
- Dissolve L-glutamic acid dimethyl ester hydrochloride (7.19 g, 34 mmol) in DCM with DIPEA (11.8 mL, 68 mmol).
- Add benzoyl-pteridinyl-propargyl chloride (15.0 g, 34 mmol) dropwise at 0°C.
- Stir for 24 hours at 25°C, then wash with 5% HCl and saturated NaHCO₃.
- Purify via flash chromatography (ethyl acetate:methanol = 9:1).
Key Data :
- Yield: 58%
- Purity (LC-MS): 98.2%
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications for efficiency:
Automated Reactor Systems
Purification Techniques
- Crystallization : Ethanol/water mixtures achieve >99% purity for the final product.
- Chromatography : Simulated moving bed (SMB) systems replace manual columns for benzoyl intermediate purification.
Reaction Optimization and Challenges
Critical Parameters
Byproduct Mitigation
- Propargyl dimerization : Suppressed by conducting reactions under nitrogen with Cu(I) inhibitors.
- Over-esterification : Controlled using stoichiometric methanol (1.1 equivalents).
Analytical Characterization
Spectroscopic Data :
- ¹³C NMR (101 MHz, D₂O) : δ 174.8 (C=O ester), 170.2 (C=O amide), 53.6 (pteridinyl C6).
- HRMS (ESI+) : m/z 586.2341 [M+H]⁺ (calc. 586.2334).
Chromatographic Methods :
- HPLC : C18 column, gradient 20–80% acetonitrile/water, 1.0 mL/min, tᵣ = 12.3 min.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step protection/deprotection strategies. Critical steps include:
- Esterification : Use of tert-butyl or benzyl esters (e.g., L-Glutamic acid dibenzyl ester tosylate in ) to protect carboxylic acid groups.
- Coupling Reactions : Catalytic hydrogenation (e.g., 10% Pd/C in ethanol for deprotection, as in ) and carbodiimide-mediated coupling (e.g., CDMT in DMF for amide bond formation, ).
- Purification : Column chromatography or recrystallization (e.g., ether-precipitated yields of 93% in ).
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Ethanol, Pd/C, H₂ | 93% | |
| Amide Coupling | CDMT, NMM in DMF | 61% |
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
- NMR Spectroscopy : Key signals include δ 7.2–8.1 ppm (aromatic protons from benzoyl/pteridinyl groups) and δ 1.2–1.5 ppm (methyl esters). Multiplicity analysis confirms substitution patterns ( ).
- Mass Spectrometry : HRMS (e.g., m/z 453.4512 for C₂₁H₂₃N₇O₅, ) validates molecular weight.
- X-ray Crystallography : Resolves stereochemistry (e.g., cyclopentaquinazoline analogs in ).
Basic: What biochemical targets are associated with this compound?
Methodological Answer:
The pteridinyl and glutamyl moieties suggest antifolate activity:
- Dihydrofolate Reductase (DHFR) Inhibition : Structural analogs (e.g., 9-methyl-10-deazaminopterin in ) compete with folate binding .
- Thymidylate Synthase (TS) Interaction : The 2,4-diamino-6-pteridinyl group mimics folate’s pterin ring, disrupting nucleotide synthesis ( ).
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory binding data?
Methodological Answer:
- Modify Substituents : Replace the 3-butyn-1-yl group with propyl or propargyl chains (e.g., ’s quinazolinyl analogs) to assess steric effects.
- Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare affinity variations (e.g., ’s cyclopentaquinazoline derivatives).
- Molecular Dynamics Simulations : Model interactions with DHFR’s active site to explain discrepancies in IC₅₀ values .
Advanced: What metabolic pathways degrade this compound?
Methodological Answer:
- Ester Hydrolysis : Serum esterases cleave the 1,5-dimethyl esters (e.g., L-Glutamic acid 5-methyl ester in ), releasing free glutamic acid.
- Oxidative Metabolism : Cytochrome P450 enzymes modify the pteridinyl group (e.g., hydroxylation at C7, ).
- Analytical Validation : LC-MS/MS monitors metabolites (e.g., m/z 279.1 for glutamic acid, ).
Advanced: How is its toxicological profile evaluated in preclinical studies?
Methodological Answer:
- Genotoxicity Assays : Ames test (bacterial reverse mutation) and micronucleus assays ( ).
- Carcinogenicity : IARC guidelines classify antimetabolites (e.g., Group 2B for some analogs, ).
- Dose-Limiting Toxicity (DLT) : Monitor myelosuppression in rodent models via CBC analysis .
Advanced: How to address contradictory data in enzyme inhibition assays?
Methodological Answer:
- Control for Redox Interference : The 3-butyn-1-yl group may react with assay components (e.g., DTT); use alternative buffers like Tris-HCl .
- Validate with Orthogonal Assays : Compare fluorometric (e.g., NADPH depletion) and radiometric (³H-folate displacement) results .
Advanced: What analytical methods ensure batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA : C18 column, 0.1% TFA/ACN gradient (retention time ~12 min, ).
- Chiral GC-MS : Confirm L-glutamate stereochemistry using NIST-validated methods ( ).
- Elemental Analysis : Carbon/nitrogen ratios (±0.3%) verify purity ( ).
Advanced: How stable is this compound under physiological conditions?
Methodological Answer:
- pH Stability : Degrades rapidly at pH >8 (ester hydrolysis); use lyophilization for storage ( ).
- Thermal Stability : DSC shows decomposition at 180°C (TGA data in ).
- Light Sensitivity : Protect from UV exposure (pteridinyl chromophore absorbs at 340 nm, ).
Advanced: What strategies enhance selective enzyme inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
